molecular formula C8H12N2O B1380657 2-Ethoxy-6-methylpyridin-3-amine CAS No. 1501925-63-8

2-Ethoxy-6-methylpyridin-3-amine

Cat. No.: B1380657
CAS No.: 1501925-63-8
M. Wt: 152.19 g/mol
InChI Key: SBAHVTBLSJFESH-UHFFFAOYSA-N
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Description

“2-Ethoxy-6-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1501925-63-8 . It has a molecular weight of 152.2 and is typically in liquid form . It is used as a building block in the manufacture of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” can be achieved through several methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 152.2 .

Scientific Research Applications

Research Applications

Organic Synthesis

Research on similar compounds, such as the amination of bromo-derivatives of pyridines, has shown potential pathways for synthesizing amino derivatives, which are crucial intermediates in the synthesis of more complex molecules. This type of research aids in understanding the mechanisms of reactions and developing new synthetic methods that can be applied in pharmaceuticals and materials science. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yielding 2-amino-4-ethoxypyridine showcases the type of reactions that similar compounds can undergo, which is essential for constructing nitrogen-containing heterocycles (Pieterse & Hertog, 2010).

Heterocyclic Chemistry

Heterocyclic compounds like 2-Ethoxy-6-methylpyridin-3-amine are of significant interest in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities. Studies on ring transformations and aminations of heterocyclic halogeno compounds provide insights into the structural modifications that can lead to new compounds with potential biological activities. The conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, for example, highlights the potential for creating new heterocyclic frameworks that could serve as the basis for drug development (Hertog et al., 2010).

Properties

IUPAC Name

2-ethoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAHVTBLSJFESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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